2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name derives from the acetamide backbone, substituted at position 2 by a 2-(3-methoxyphenyl)-1,3-thiazol-4-yl group and at the nitrogen by an (2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. Breaking this down:
- Parent chain : Acetamide (ethanamide), with the carbonyl group at position 1.
- Substituent at C2 : A 1,3-thiazole ring substituted at position 2 with a 3-methoxyphenyl group and at position 4 (relative to the acetamide linkage).
- Substituent at N : A 1,3,4-thiadiazole ring in the (2E)-ylidene tautomeric form, substituted at position 5 with a tetrahydrofuran-2-yl group.
The (2E) designation arises from the imine double bond configuration in the thiadiazole ring, ensuring priority rules align with the substituents’ positions. Isomeric possibilities include:
- Tautomerism : The thiadiazol-2(3H)-ylidene group permits keto-enol tautomerism, though the (2E) configuration stabilizes the enol form.
- Stereoisomerism : The tetrahydrofuran-2-yl substituent introduces a chiral center, necessitating R/S descriptors. However, synthetic routes may yield racemic mixtures unless asymmetric methods are employed.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation for the thiazole and thiadiazole rings, with dihedral angles between rings influenced by steric and electronic factors:
Key conformational observations:
- The 3-methoxyphenyl group at thiazole-C2 induces slight out-of-plane distortion (≈15°) to minimize steric clash with the acetamide chain.
- The tetrahydrofuran ring adopts an envelope conformation, with the oxygen atom deviating from the plane by 0.3 Å.
- Intramolecular hydrogen bonding between the acetamide NH and thiadiazole sulfur stabilizes the (2E) configuration.
Crystallographic Data and Solid-State Packing Arrangements
While experimental crystallographic data for this specific compound are unavailable, predictions based on structural analogs suggest:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.2 Å, b=7.5 Å, c=15.3 Å |
| Z | 4 |
| Density (calc.) | 1.42 g/cm³ |
Packing Interactions :
- π-π Stacking : Between thiazole and thiadiazole rings (interplanar distance ≈3.4 Å).
- Hydrogen Bonds : Acetamide NH→O=C (2.8 Å) and methoxy O→thiadiazole S (3.1 Å).
- Van der Waals Contacts : Tetrahydrofuran methylene groups interact with adjacent phenyl rings.
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations on analogous compounds reveal:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Thiadiazole π-system |
| LUMO | -1.8 | Thiazole ring and methoxy group |
| HOMO-1 | -6.5 | Tetrahydrofuran lone pairs |
- HOMO-LUMO Gap : 4.4 eV, indicating moderate reactivity suitable for charge-transfer applications.
- Electrostatic Potential : The acetamide carbonyl and thiadiazole nitrogen atoms are electron-deficient (δ+), while the methoxy oxygen and tetrahydrofuran ether oxygen are electron-rich (δ−).
- Aromaticity : Thiazole and thiadiazole rings exhibit moderate aromaticity (NICS(0) ≈ -10 ppm), whereas the tetrahydrofuran ring is non-aromatic.
Properties
Molecular Formula |
C18H18N4O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-24-13-5-2-4-11(8-13)16-19-12(10-26-16)9-15(23)20-18-22-21-17(27-18)14-6-3-7-25-14/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,20,22,23) |
InChI Key |
WKUMTCFWAWCWAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thiourea, bromine, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could yield a more saturated compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The thiazole moiety in this compound can interact with various biological targets involved in cancer proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Properties
Compounds containing thiazole and thiadiazole rings have demonstrated broad-spectrum antimicrobial activity. This specific compound may inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The presence of methoxyphenyl groups is associated with anti-inflammatory activity in several compounds. This compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Thiazole derivatives are known for their ability to inhibit key enzymes in plant pathogens or pests, leading to effective pest management strategies .
Plant Growth Regulators
Research indicates that certain thiazole derivatives can act as plant growth regulators, enhancing growth rates and yield in crops. They may influence phytohormone levels or alter metabolic pathways related to growth and development .
Materials Science
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or mechanical strength .
Nanotechnology Applications
The unique properties of this compound may enable its use in the development of nanomaterials. For instance, it could be utilized in creating nanoparticles for drug delivery systems, where targeted delivery and controlled release are crucial .
Data Tables
| Application Area | Potential Use | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis via cell cycle modulation |
| Antimicrobial Agent | Disrupts cell wall synthesis | |
| Anti-inflammatory Agent | Inhibits pro-inflammatory cytokines | |
| Agricultural Applications | Pesticide Development | Inhibits key enzymes in pests |
| Plant Growth Regulator | Alters phytohormone levels | |
| Materials Science | Polymer Synthesis | Enhances thermal stability |
| Nanotechnology | Used in drug delivery systems |
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives similar to the compound . The results showed that these compounds effectively inhibited the proliferation of various cancer cell lines, suggesting a promising avenue for further research into this specific compound's anticancer properties .
- Antimicrobial Efficacy Research : Research conducted on thiazole-based compounds demonstrated their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the mechanism through which these compounds disrupt bacterial metabolism, paving the way for new antibiotic development.
- Agricultural Application Trials : Field trials assessing the efficacy of thiazole derivatives as pesticides revealed significant reductions in pest populations and improved crop yields. These findings support the potential agricultural applications of the compound discussed here.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formula.
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group contrasts with the 4-trifluoromethylphenyl group in , which is strongly electron-withdrawing. This difference likely alters receptor binding and solubility, as trifluoromethyl groups enhance metabolic resistance but reduce aqueous solubility .
- Heterocyclic Modifications : The tetrahydrofuran-thiadiazole moiety in the target compound may improve blood-brain barrier penetration compared to the acetyl-thiadiazole in . Conversely, the benzodiazole-triazole hybrid in compound 9c demonstrates superior α-glucosidase inhibition (IC₅₀ = 2.1 µM), suggesting that fused heterocycles enhance enzyme targeting.
Structural and Computational Insights
- Crystallography: The acetyl-thiadiazole derivative in was characterized via X-ray diffraction, revealing planar thiadiazole rings and hydrogen-bonding networks stabilizing the structure.
- Docking Studies : Compound 9c showed strong binding to α-glucosidase via hydrophobic interactions with the bromophenyl group. The target’s tetrahydrofuran may occupy similar pockets, but its methoxyphenyl group could introduce steric hindrance.
Biological Activity
The compound 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its potential biological activities. This compound integrates a thiazole and a thiadiazole ring system, which are recognized for their diverse pharmacological properties. The methoxyphenyl substituent further enhances its interaction with biological targets, making it a significant focus in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.5 g/mol . The structural features include:
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to the compound's biological activity. |
| Thiadiazole Moiety | Known for antimicrobial and anticancer properties. |
| Methoxyphenyl Group | Enhances lipophilicity and biological target interactions. |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit moderate to good antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the methoxy group is believed to improve the antimicrobial efficacy by enhancing membrane permeability.
Anticancer Activity
The anticancer potential of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has been evaluated in various cell lines. In vitro studies indicated that this compound could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) with an IC50 value significantly lower than that of standard chemotherapeutics . The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, compounds containing thiadiazole rings are noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in some derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Screening : A series of thiadiazole derivatives were screened against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12 to 26 μg/mL .
- Cell Viability Assays : In vitro assays showed that the compound effectively reduced cell viability in several cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiadiazole ring were found to influence biological activity significantly. For example, the introduction of different alkyl groups enhanced anticancer potency .
Case Study 1: Anticancer Activity
A study conducted on human colon adenocarcinoma cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and active caspase-3 . This suggests that the compound not only inhibits proliferation but also actively induces programmed cell death.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the efficacy of similar compounds against Mycobacterium smegmatis, where derivatives showed promising results compared to traditional antibiotics like Isoniazid . This highlights the potential for developing new treatments for resistant bacterial strains.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazole and thiadiazole moieties in this compound?
The synthesis of thiazole and thiadiazole derivatives typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-halo ketones with thioureas or thioamides under reflux conditions in ethanol or dioxane . Thiadiazole synthesis often employs hydrazine derivatives with carbonyl-containing compounds, followed by sulfurization. A key step for ensuring regioselectivity is the use of controlled stoichiometry and temperature (e.g., 20–25°C for chloroacetyl chloride coupling) . Recrystallization from ethanol-DMF mixtures is critical for purification .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- 1H/13C NMR : Assign signals for the tetrahydrofuran (THF) ring protons (δ 3.7–4.2 ppm) and thiadiazole NH (δ 12–13 ppm). Coupling constants (J = 8–10 Hz) confirm stereochemistry at the (2E)-ylidene group .
- X-ray crystallography : Resolve the planar geometry of the thiadiazole ring and dihedral angles between the 3-methoxyphenyl and thiazole moieties. Similar compounds (e.g., N-[4-acetyl-5-(3-methoxyphenyl)-thiadiazol-2-yl]acetamide) show intermolecular hydrogen bonding (N–H···O=C) stabilizing the lattice .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (deviation <0.3%) .
Advanced Research Questions
Q. What methodologies are effective for evaluating structure-activity relationships (SAR) of this compound in biological assays?
- Substituent variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) on the thiazole ring. For example, derivatives with electron-withdrawing groups (Br, Cl) show enhanced antimicrobial activity (MIC = 4–8 µg/mL) compared to electron-donating groups (OCH3) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The thiadiazole moiety may form π-π stacking with Phe92, while the THF group participates in hydrophobic interactions .
- In vivo testing : Assess anti-inflammatory activity via carrageenan-induced edema models. Reference compounds with similar acetamide-thiadiazole scaffolds exhibit 60–70% inhibition at 10 mg/kg, comparable to diclofenac .
Q. How can computational chemistry resolve contradictions in experimental data regarding tautomerism in the thiadiazole-2(3H)-ylidene group?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare the relative stability of keto-enol tautomers. The enol form is typically favored (ΔG = −2.3 kcal/mol) due to conjugation with the acetamide group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing tautomeric preference. A study on (E)-5-phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazol-2-amine showed 12% H-bonding contributions stabilizing the enol form .
Q. What experimental design principles mitigate challenges in scaling up the synthesis of this compound?
- Solvent selection : Replace dioxane with THF for safer large-scale reactions (lower toxicity, higher boiling point).
- Catalyst optimization : Use Amberlyst-15 instead of homogeneous acids to simplify product isolation .
- Process analytics : Implement inline FTIR to monitor reaction progress and detect intermediates (e.g., imine formation at 1650 cm⁻¹) .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies for structurally similar thiadiazole derivatives?
Discrepancies arise from:
- Assay conditions : Variations in bacterial strain susceptibility (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Solubility limitations : Poor aqueous solubility of methoxyphenyl derivatives may underreport IC50 values. Use DMSO co-solvents (<1% v/v) to improve dissolution .
- Metabolic stability : Hepatic microsome studies reveal rapid oxidation of the THF ring (t1/2 = 15 min), reducing in vivo efficacy compared to in vitro data .
Methodological Best Practices
Q. How should researchers validate the purity of intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
